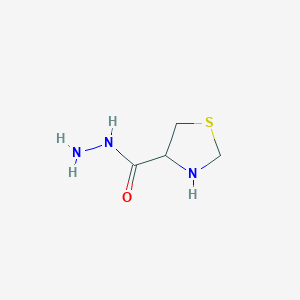

1,3-Thiazolidine-4-carbohydrazide

Descripción general

Descripción

1,3-Thiazolidine-4-carbohydrazide is a heterocyclic compound containing a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,3-Thiazolidine-4-carbohydrazide can be synthesized through various methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters under basic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which cyclizes to form the thiazolidine ring .

Industrial Production Methods

Industrial production of this compound often employs eco-friendly methods such as microwave irradiation and solvent-free conditions to enhance yield and reduce reaction times . These methods are advantageous due to their efficiency and reduced environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1,3-Thiazolidine-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidine-2-thione.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine-2-thione.

Substitution: Various substituted thiazolidine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

1,3-Thiazolidine-4-carbohydrazide derivatives have demonstrated notable antimicrobial properties. Research shows effectiveness against various Gram-positive bacteria, indicating potential for treating infections. For instance, derivatives synthesized from this compound have been explored for their activity against Staphylococcus aureus and other pathogens, suggesting their utility in developing new antimicrobial agents .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, such as breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory and Antioxidant Effects

Research has highlighted the anti-inflammatory and antioxidant activities of thiazolidine derivatives. For example, compounds derived from this compound have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory processes .

Materials Science Applications

Synthesis of Functional Materials

this compound serves as a precursor for synthesizing various functional materials. Its unique structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. This has implications in the development of polymers and nanomaterials .

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions has led to its exploration in drug delivery systems. These complexes can improve the solubility and bioavailability of therapeutic agents, making them more effective in clinical applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 1,3-thiazolidine-4-carbohydrazide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.

Anticancer Activity: It induces apoptosis in cancer cells by interacting with DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks and cell death.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory enzymes.

Comparación Con Compuestos Similares

1,3-Thiazolidine-4-carbohydrazide can be compared with other similar compounds such as:

1,3-Thiazolidine-2-thione: Known for its antifungal and antibacterial properties.

1,3-Thiazolidine-4-one: Exhibits anticancer and anti-inflammatory activities.

1,3-Thiazolidine-2,4-dione: Used in the treatment of diabetes due to its insulin-sensitizing effects.

Uniqueness

This compound is unique due to its versatile biological activities and its potential as a scaffold for the development of new therapeutic agents. Its ability to undergo various chemical reactions also makes it a valuable compound in synthetic chemistry .

Actividad Biológica

1,3-Thiazolidine-4-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as thiazolidines, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The synthesis of this compound typically involves the reaction of thiazolidine derivatives with hydrazine derivatives, leading to various substitutions that can enhance biological activity.

Antioxidant Activity

A notable feature of this compound is its antioxidant potential . Studies have shown that derivatives of thiazolidines exhibit significant radical scavenging activity. For instance, a series of thiazolidine-4-one derivatives demonstrated improved antioxidant activity compared to their parent compounds. The most active compounds showed an EC50 value significantly lower than that of ibuprofen, indicating their potential as effective antioxidants in preventing oxidative stress-related diseases .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

| Compound | EC50 (µM) | Comparison to Ibuprofen |

|---|---|---|

| 4e | 60.83 ± 0.86 | 14 times more active |

| 4m | 70.04 ± 1.29 | 10 times more active |

| Ibuprofen | 773.67 ± 3.41 | Reference |

Anti-Cancer Activity

This compound has also been studied for its anticancer properties . Research indicates that certain derivatives can induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. For example, one study reported that a derivative exhibited an IC50 value of approximately 25.72 µM against these cells, demonstrating significant cytotoxicity .

Table 2: Anti-Cancer Activity in Cell Lines

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Compound 1 | MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| Compound A | U87 Glioblastoma | 45.2 ± 13.0 | Cytotoxicity |

Anti-Viral Activity

The anti-viral potential of thiazolidine derivatives has also been explored, particularly against avian influenza viruses (AIV). Compounds synthesized from thiazolidines have shown promising results in inhibiting viral replication. One study found that a specific derivative had an IC50 value of 3.47 µM against AIV subtype H9N2, outperforming standard antiviral drugs like amantadine .

Table 3: Anti-Viral Activity Against Avian Influenza

| Compound | Virus Type | IC50 (µM) | Comparison to Control |

|---|---|---|---|

| Compound 1d | H9N2 | 3.47 | Better than amantadine |

| Compound 1c | IBV | 4.10 | Comparable to ribavirin |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The ability to scavenge free radicals and reduce oxidative stress is crucial for its antioxidant properties.

- Apoptosis Induction : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.

- Viral Inhibition : The mechanism against viruses likely involves interference with viral entry or replication processes within host cells.

Case Studies and Implications

Recent studies highlight the potential clinical applications of thiazolidine derivatives:

Propiedades

IUPAC Name |

1,3-thiazolidine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNQYDGVMUREET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554968 | |

| Record name | 1,3-Thiazolidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155264-41-8 | |

| Record name | 1,3-Thiazolidine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.